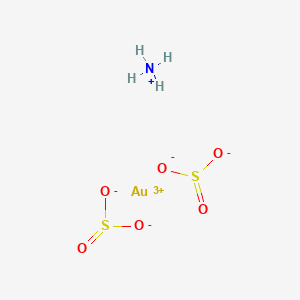
2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)essigsäure ist eine komplexe organische Verbindung, die durch das Vorhandensein eines Isoindolinkerns und eines Thiazolrings gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)essigsäure beinhaltet typischerweise die Kondensationsreaktion eines aromatischen primären Amins mit einem Maleinsäureanhydrid-Derivat, was zur Bildung des Isoindolin-1,3-dion-Gerüsts führt . Diese klassische Route bietet einen unkomplizierten und vielseitigen Weg zum Zugang zu einer Vielzahl von substituierten Isoindolin-1,3-dionen. Darüber hinaus wurden Übergangsmetall-katalysierte Reaktionen und organokatalytische Methoden zur Konstruktion dieser komplexen heterocyclischen Strukturen eingesetzt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung beinhalten oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)essigsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu den entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thioether oder Thiole umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Thiazol- oder Isoindolinkern einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren, um die Reaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen funktionelle Gruppen wie Halogene, Alkyl- oder Arylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Der Isoindolinkern kann auch an mehrere Rezeptoren binden, wodurch das therapeutische Potenzial der Verbindung verstärkt wird .
Wirkmechanismus
The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isoindoline nucleus can also bind to multiple receptors, enhancing the compound’s therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Aminothiazol-4-yl)essigsäure: Diese Verbindung teilt den Thiazolring, unterscheidet sich aber in den daran gebundenen funktionellen Gruppen.
4-Thiazolessigsäure, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl): Diese Verbindung ist strukturell ähnlich, hat aber unterschiedliche Substitutionssmuster an den Thiazol- und Isoindolinkernen.
Einzigartigkeit
2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)essigsäure ist aufgrund der Kombination aus Isoindolinkern und Thiazolring einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C13H8N2O4S |
|---|---|
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
2-[2-(1,3-dioxoisoindol-2-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H8N2O4S/c16-10(17)5-7-6-20-13(14-7)15-11(18)8-3-1-2-4-9(8)12(15)19/h1-4,6H,5H2,(H,16,17) |
InChI-Schlüssel |
OZKKWHLECXKXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC(=CS3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)






![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)



![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)


